molecular formula C11H9ClN2OS2 B2369824 6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one CAS No. 354538-71-9

6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one

Cat. No.: B2369824
CAS No.: 354538-71-9
M. Wt: 284.78
InChI Key: YWBVXRBPAQCKNG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with ethyl cyanoacetate under basic conditions to yield the desired product

Chemical Reactions Analysis

6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial activities, is ongoing.

Mechanism of Action

The mechanism of action of 6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and disruption of cellular processes .

Comparison with Similar Compounds

6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS2/c12-7-1-3-9(4-2-7)17-6-8-5-10(15)14-11(16)13-8/h1-5H,6H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBVXRBPAQCKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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